molecular formula C4H11ClFN B1381594 1-Fluorobutan-2-amine hydrochloride CAS No. 1803604-47-8

1-Fluorobutan-2-amine hydrochloride

Cat. No. B1381594
CAS RN: 1803604-47-8
M. Wt: 127.59 g/mol
InChI Key: VWOYWFSPNPBJKQ-UHFFFAOYSA-N
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Description

1-Fluorobutan-2-amine hydrochloride is a chemical compound with the molecular formula C4H11ClFN . It’s a compound that has been used in various research and industrial applications .


Molecular Structure Analysis

The molecular structure of 1-Fluorobutan-2-amine hydrochloride consists of a butan-2-amine backbone with a fluorine atom attached to the first carbon. The compound also includes a hydrochloride group.


Physical And Chemical Properties Analysis

1-Fluorobutan-2-amine hydrochloride has a molecular weight of 127.59 g/mol . It has two hydrogen bond donors and two hydrogen bond acceptors . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 127.0564052 g/mol .

Scientific Research Applications

Synthesis and Chemical Reactions : The compound is involved in the synthesis of fluorinated butanolides and butenolides, where its reactivity under different conditions is studied. For instance, research has been conducted on the synthesis and nucleophilic reactions of 3-chloro-2-fluoro-2-buten-4-olide, which is a related fluorinated compound. Such studies explore the conjugate addition of hard nucleophiles and the displacement of vinylic halogen with soft phosphorus nucleophiles, demonstrating the chemical versatility of fluorinated compounds in synthetic chemistry (Paleta, Volkov, & Hetflejš, 2000).

Functional Materials Development : In the field of polymer science, 1-Fluorobutan-2-amine hydrochloride related compounds are used to modify polymers, introducing functional groups like electrolytes, amino acids, and fluorocarbons. This modification aims to create functional block copolymers with specific properties suitable for various applications, from biotechnology to materials science (Justynska, Hordyjewicz, & Schlaad, 2005).

Analytical and Biochemical Applications : Derivatives of 1-Fluorobutan-2-amine hydrochloride have been synthesized for analytical and biochemical applications, including the development of novel assays and labeling techniques. For example, the use of Marfey's reagent, which is related to this class of compounds, in the enantiomeric analysis of amino acids and peptides highlights the importance of such fluorinated compounds in enhancing analytical methodologies (B'hymer, Montes-Bayón, & Caruso, 2003).

Environmental and Sorption Studies : In environmental science, fluorinated compounds like 1-Fluorobutan-2-amine hydrochloride derivatives are used in developing sorbents for removing pollutants, such as per- and poly-fluoroalkyl substances (PFASs), from water. The introduction of fluorine and amine functional groups into polymeric structures enhances their sorption capacities for these persistent environmental contaminants (Huang et al., 2018).

properties

IUPAC Name

1-fluorobutan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10FN.ClH/c1-2-4(6)3-5;/h4H,2-3,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWOYWFSPNPBJKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CF)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Fluorobutan-2-amine hydrochloride

CAS RN

1803604-47-8
Record name 1-fluorobutan-2-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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